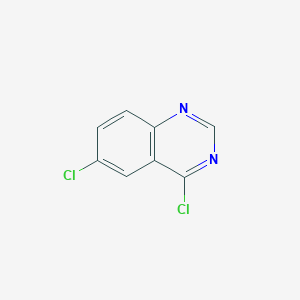

4,6-Dichloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58591. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBCOVKUVLFOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289021 | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-22-7 | |

| Record name | 7253-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quinazoline Core: A Technical Guide to its History, Discovery, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and development of quinazoline compounds. From their initial synthesis in the 19th century to their current role as a "privileged scaffold" in modern medicinal chemistry, this document details the key scientific milestones, foundational synthetic methodologies, and the evolution of our understanding of their diverse biological activities. This guide is intended to be a thorough resource, offering detailed experimental protocols for seminal syntheses, quantitative pharmacological data for key compounds, and visual representations of critical signaling pathways and historical workflows.

Early Discovery and Synthesis of the Quinazoline Nucleus

The journey of quinazoline chemistry began in the latter half of the 19th century, with several key discoveries laying the groundwork for over a century of research and development.

The First Quinazoline Derivative: Griess's Synthesis (1869)

The first documented synthesis of a quinazoline derivative was achieved by the German chemist Peter Griess in 1869. By reacting cyanogen with anthranilic acid, Griess obtained 2-cyano-3,4-dihydro-4-oxoquinazoline, a compound he initially named "bicyanoamido benzoyl". This pioneering work marked the first construction of the quinazoline ring system.

The Parent Quinazoline: Bischler and Lang (1895)

A significant leap forward came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of the corresponding 2-carboxy derivative, quinazoline-2-carboxylic acid.

Gabriel's Improved Synthesis (1903)

In 1903, Siegmund Gabriel developed a more efficient and practical synthesis of quinazoline starting from o-nitrobenzylamine. This multi-step process provided a more satisfactory route to the parent heterocycle. It was around this time that the name "quinazoline," proposed by Widdege, was adopted for this class of compounds.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The early syntheses of quinazoline and its derivatives established fundamental routes that, while often improved upon, remain cornerstones of heterocyclic chemistry.

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (1869)

This protocol is based on the original report by Peter Griess. Modern safety precautions should be strictly followed, particularly when handling cyanogen gas.

-

Objective: To synthesize the first reported quinazoline derivative.

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Procedure:

-

Dissolve anthranilic acid in a suitable protic solvent, such as ethanol, in a reaction vessel equipped with a gas inlet and a reflux condenser.

-

Carefully pass a stream of cyanogen gas through the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being sparingly soluble, is expected to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Further purify the product by recrystallization from a suitable solvent.

-

Bischler and Lang's Synthesis of Quinazoline (1895)

This protocol describes the decarboxylation of a quinazoline-2-carboxylic acid derivative to yield the parent quinazoline.

-

Objective: To synthesize the parent quinazoline molecule.

-

Starting Material: Quinazoline-2-carboxylic acid.

-

Procedure:

-

Place quinazoline-2-carboxylic acid in a distillation apparatus.

-

Heat the starting material gently above its melting point.

-

The compound will undergo decarboxylation, releasing carbon dioxide.

-

The parent quinazoline is then collected by distillation.

-

The purity of the collected quinazoline can be assessed by its melting point and spectroscopic methods.

-

Gabriel's Synthesis of Quinazoline (1903)

This multi-step synthesis provides a more practical route to the parent quinazoline.

-

Objective: To synthesize quinazoline from o-nitrobenzylamine.

-

Starting Material: o-Nitrobenzylamine.

-

Procedure:

-

Reduction: Reduce o-nitrobenzylamine to 2-aminobenzylamine. This can be achieved using a reducing agent such as hydrogen iodide and red phosphorus.

-

Condensation: Condense the resulting 2-aminobenzylamine with formic acid. This reaction forms a dihydroquinazoline intermediate.

-

Oxidation: Oxidize the dihydroquinazoline intermediate to yield the aromatic quinazoline.

-

Purification: Purify the final product by recrystallization or distillation.

-

Niementowski Quinazolinone Synthesis

A widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.

-

Objective: To synthesize 4(3H)-quinazolinones.

-

Reactants: Anthranilic acid, an appropriate amide (e.g., formamide).

-

Procedure (Conventional Heating):

-

In a round-bottom flask, combine anthranilic acid and an excess of the amide (e.g., formamide).

-

Heat the mixture at a high temperature (typically 130-150°C) for several hours.

-

The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, followed by cyclization and elimination of water.

-

After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and recrystallized.

-

-

Procedure (Microwave-Assisted):

-

Combine anthranilic acid and formamide in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a significantly shorter time (e.g., minutes).

-

Work-up is similar to the conventional method.

-

The Emergence of Biologically Active Quinazolines

The discovery of naturally occurring quinazoline alkaloids and the subsequent exploration of synthetic derivatives unveiled the vast therapeutic potential of this heterocyclic scaffold.

Vasicine: A Natural Expectorant

A significant milestone was the isolation of the quinazoline alkaloid vasicine (also known as peganine) from the Indian shrub Adhatoda vasica. For centuries, extracts of this plant have been used in traditional medicine for respiratory ailments. Early pharmacological studies confirmed vasicine's potent bronchodilatory and expectorant properties, providing a scientific basis for its traditional use. Vasicine has also been reported to have uterine stimulant and cardiac-depressant effects.

Synthetic Quinazolines in Drug Discovery

The versatility of the quinazoline scaffold and the ability to synthesize a wide array of derivatives led to its exploration in various therapeutic areas.

One of the earliest and most significant applications of synthetic quinazolines was in the development of antihypertensive agents. Prazosin, a quinazoline derivative, emerged as a potent and selective α1-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, prazosin leads to vasodilation and a reduction in blood pressure.

The discovery that many cancers are driven by aberrant signaling pathways, particularly those involving tyrosine kinases, opened a new chapter for quinazoline-based therapeutics. The quinazoline scaffold proved to be an excellent pharmacophore for designing inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This led to the development of highly successful targeted cancer therapies like gefitinib and erlotinib.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative quinazoline compounds.

Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | A549 (NSCLC) | 23-79 | |

| Erlotinib | EGFR | Various | 80 | |

| Compound 1i | EGFR | A549, HepG2, MCF-7, PC-3 | 0.05 | |

| Compound 1j | EGFR | A549, HepG2, MCF-7, PC-3 | 0.1 | |

| Compound 2 | EGFR | - | 0.76 | |

| Compound 3 | EGFR | - | 3 | |

| Compound 8b | EGFR | - | 1.37 |

Table 2: Biological Activity of Vasicine

| Activity | Target/Assay | IC50/Ki | Reference(s) |

| α-Glucosidase Inhibition | Rat intestinal α-glucosidase | 125 µM (IC50) | |

| α-Glucosidase Inhibition | Rat intestinal α-glucosidase | 82 µM (Ki) |

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability and IC50 Determination

This is a colorimetric assay for assessing cell metabolic activity.

-

Objective: To determine the concentration of a quinazoline compound that inhibits cell growth by 50% (IC50).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight. For suspension cells, seed them on the day of the experiment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

EGFR Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of EGFR inhibitors.

-

Objective: To determine the IC50 of a quinazoline compound against EGFR kinase activity.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin moiety. Excitation of europium results in FRET to APC, which then emits light at a longer wavelength. Inhibition of the kinase reduces the FRET signal.

-

Procedure:

-

Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase domain, a solution of biotinylated peptide substrate and ATP, and serial dilutions of the test compound.

-

Assay Setup: In a 384-well plate, add the test compound dilutions.

-

Add the EGFR enzyme solution and incubate briefly.

-

Initiate the kinase reaction by adding the substrate/ATP solution and incubate for a defined time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylation by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC. Incubate to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizing the World of Quinazolines

The following diagrams, generated using the DOT language for Graphviz, illustrate key historical developments and signaling pathways related to quinazoline compounds.

Spectroscopic Analysis of 4,6-dichloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6-dichloroquinazoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols are provided to facilitate the acquisition and analysis of spectroscopic data for this compound and similar derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for similar quinazoline structures and are intended to serve as a reference for experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Singlet (s) | ~9.0 | - |

| H-5 | Doublet (d) | ~8.2 | ~8.5 |

| H-7 | Doublet of doublets (dd) | ~7.8 | ~8.5, ~2.0 |

| H-8 | Doublet (d) | ~8.0 | ~2.0 |

Predictions are based on general quinazoline spectra and data for substituted analogs.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-4 | ~162 |

| C-4a | ~125 |

| C-5 | ~130 |

| C-6 | ~138 |

| C-7 | ~128 |

| C-8 | ~129 |

| C-8a | ~150 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]+• | 198/200/202 | Molecular ion (isotopic pattern due to two Cl atoms) |

| [M-Cl]+ | 163/165 | Loss of a chlorine atom |

| [M-HCN]+• | 171/173/175 | Loss of hydrogen cyanide |

| [C₇H₄ClN]⁺ | 137/139 | Further fragmentation |

The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1620-1580 | C=N stretch | Quinazoline ring |

| ~1550-1450 | C=C stretch | Aromatic ring |

| ~850-750 | C-H bend (out-of-plane) | Aromatic |

| ~1100-1000 | C-Cl stretch | Aryl chloride |

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible Spectroscopy Data for this compound

| λmax (nm) | Transition | Solvent |

| ~220-240 | π → π | Ethanol/Methanol |

| ~280-320 | n → π | Ethanol/Methanol |

Aromatic systems like quinazoline exhibit characteristic absorptions in the UV region. The exact wavelengths and intensities are solvent-dependent.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of quinazoline derivatives.[2][3][4][5]

NMR Spectroscopy

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

-

Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[5]

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis :

-

For Electrospray Ionization (ESI), infuse the sample solution into the mass spectrometer.

-

For Electron Ionization (EI), introduce the sample via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[4]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.[3]

-

-

Data Acquisition :

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or clean ATR crystal, which is then subtracted from the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

-

Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the sample over a wavelength range of approximately 200-400 nm.[6]

-

The instrument will record the absorbance as a function of wavelength.

-

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Information derived from each spectroscopic technique.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

4,6-dichloroquinazoline CAS number lookup

An In-depth Technical Guide to 4,6-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in medicinal chemistry and drug discovery. It covers its chemical properties, synthesis, and its role as a scaffold for developing potent therapeutic agents, particularly kinase inhibitors.

Core Compound Identification

The foundational compound of interest is this compound, identified by the following CAS number:

Physicochemical and Computational Data

Quantitative data for this compound has been compiled from various sources to provide a clear overview of its properties.

| Property | Value | Source(s) |

| CAS Number | 7253-22-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2][4] |

| Molecular Weight | 199.04 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Crystalline Solid | [3] |

| InChI Key | JEBCOVKUVLFOGR-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| LogP | 2.9366 | [1] |

| pKa | 0.11 ± 0.30 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a quinazolinone precursor. The following protocol is a representative method adapted from procedures for similar chlorinated quinazolines.[6][7]

Experimental Protocol: Chlorination of 6-Chloroquinazolin-4(3H)-one

This protocol describes the conversion of 6-chloroquinazolin-4(3H)-one to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials and Reagents:

-

6-Chloroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Toluene

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Vacuum filtration setup

-

Fume hood

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, place 6-chloroquinazolin-4(3H)-one (5 mmol).

-

Addition of Reagents: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask. Add a catalytic amount (2-3 drops) of N,N-dimethylaniline.

-

Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 110-120 °C. Maintain this temperature for 4-6 hours.[6] The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic impurities. Dry the product to yield crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent such as ethanol or by azeotropic distillation with toluene to remove residual POCl₃.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

This compound is a privileged scaffold in medicinal chemistry, primarily used in the synthesis of kinase inhibitors.[8][9] The quinazoline core is a well-established pharmacophore that can bind to the ATP-binding site of various kinases.[10]

Postulated Mechanism of Action: EGFR Kinase Inhibition

Quinazoline derivatives are known to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is a hallmark of many cancers.[11][12] The 4-chloro substituent is a key feature for binding to the hinge region of the kinase domain.[8] The postulated mechanism involves blocking the ATP-binding site, which in turn inhibits autophosphorylation of the receptor and blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[11]

Postulated EGFR Signaling Pathway Inhibition

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS: 7253-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

physicochemical properties of substituted quinazolines

An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1][2] The parent molecule, a light yellow crystalline solid, is rarely used itself; however, its substituted derivatives are integral to numerous clinically approved drugs and compounds under investigation.[1][2] These derivatives exhibit a vast array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antihypertensive properties.[3][4][5]

The therapeutic efficacy and pharmacokinetic profile of a substituted quinazoline are intrinsically linked to its physicochemical properties.[6][7] Key parameters such as solubility, lipophilicity (logP/logD), and acid-base ionization (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding and precise measurement of these properties are critical during the drug discovery and development process. This guide provides an in-depth overview of the core , details the experimental protocols for their determination, and explores their impact on biological activity, particularly in the context of kinase inhibition.

Core Physicochemical Properties of Substituted Quinazolines

The nature, position, and conjugation of substituents on the quinazoline ring system significantly influence its physicochemical characteristics.[4][6] These properties dictate the molecule's behavior in biological systems.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH. For ionizable molecules like quinazolines, logD is more physiologically relevant. A delicate balance is required; while sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[8]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pH.[9] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10][11] The solubility of quinazoline derivatives is highly dependent on their substitution pattern and the pH of the medium, especially given the basic nature of the quinazoline nitrogens.[12]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The parent quinazoline is a weak base with a pKa of 3.51.[2] The nitrogen atoms in the pyrimidine ring can be protonated, influencing the molecule's solubility, receptor binding, and membrane transport. Substituents on the ring can significantly alter the pKa values. Understanding the pKa is essential for predicting a drug's behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH).[13]

Melting Point

The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a compound and provides insight into the strength of the crystal lattice. Stronger intermolecular forces, such as hydrogen bonding and π-π stacking, lead to higher melting points.

Quantitative Physicochemical Data

The following table summarizes representative physicochemical data for the parent quinazoline and some of its derivatives. It is important to note that these values are highly dependent on the specific substituents and the experimental conditions under which they were measured.

| Compound/Derivative | Molecular Formula | Melting Point (°C) | pKa | logP | Solubility |

| Quinazoline (Parent) | C₈H₆N₂ | 48[2] | 3.51[2] | - | Soluble in water[2] |

| 2-Methyl-4(3H)-quinazolinone | C₉H₈N₂O | 231-233[14] | - | - | Soluble in DMSO[14] |

| 2-Thieno-4(3H)-quinazolinone analog | C₂₂H₁₇ClN₄S | 243[15] | - | - | - |

| 2-Thieno-4(3H)-quinazolinone analog | C₂₃H₂₀N₄OS | 254[15] | - | - | - |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 194-198 | 5.4, 7.2 | 3.2 | Poorly soluble in water |

| Erlotinib | C₂₂H₂₃N₃O₄ | 223-225 | 5.4 | 2.9 | Slightly soluble in water |

| Vandetanib | C₂₂H₂₄BrFN₄O₂ | - | 7.6 | 3.5 | Insoluble in water |

Note: Data for Gefitinib, Erlotinib, and Vandetanib are compiled from various publicly available drug information sources.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental. Standardized, high-throughput methods are often employed in drug discovery.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, though kinetic solubility assays are often used for higher throughput in early discovery.[10][16]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid quinazoline derivative is added to a vial containing a specific buffer solution (e.g., phosphate-buffered saline, PBS) of known pH.[10]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[11]

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11]

-

Quantification: The concentration of the quinazoline derivative in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]

-

Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[13][17]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the quinazoline derivative is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17] The ionic strength is kept constant using a background electrolyte like KCl.

-

Initial pH Adjustment: The solution is made acidic (e.g., to pH 2) by adding a strong acid (e.g., 0.1 M HCl).[17]

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH electrode.[13]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[13][17] Multiple titrations are performed to ensure reproducibility.[17]

Determination of Lipophilicity (logP)

While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, rapid, and material-sparing alternative for estimating logP values.[8][18] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[19]

Methodology: RP-HPLC Method

-

System Setup: An RP-HPLC system with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[19]

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. Their retention times (t_R) are recorded.

-

Data Analysis (Calibration): The logarithm of the capacity factor, log(k'), is calculated for each standard, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time). A calibration curve is generated by plotting the known logP values of the standards against their calculated log(k') values.

-

Sample Analysis: The substituted quinazoline is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Calculation: The log(k') for the quinazoline is calculated, and its logP value is determined by interpolation from the calibration curve. This method provides a value often referred to as a chromatographic hydrophobicity index (CHI) or ElogP.[18][19]

Impact on Biological Activity: Quinazolines as Kinase Inhibitors

Many substituted quinazolines exert their therapeutic effects, particularly in oncology, by inhibiting protein tyrosine kinases.[20] The quinazoline scaffold is highly effective at mimicking the adenine ring of ATP, enabling it to bind competitively to the ATP-binding pocket of kinases.[21] Physicochemical properties are paramount for this interaction and for the overall drug profile.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a key driver in many cancers, promoting cell proliferation and survival.[21][22] Several clinically approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[23] They function by blocking the ATP-binding site of the EGFR tyrosine kinase domain, which prevents receptor autophosphorylation and halts downstream signaling.[20][24]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[25][26] Quinazoline derivatives, such as vandetanib, can act as potent VEGFR-2 inhibitors.[27] By blocking VEGFR-2 autophosphorylation, these compounds inhibit downstream signaling pathways, thereby preventing endothelial cell proliferation and migration and cutting off the tumor's blood supply.[25]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[28] Certain quinazoline derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[29][30] By blocking this cascade, these compounds can induce apoptosis and inhibit tumor growth.[28]

Conclusion

The are not merely academic parameters; they are the fundamental drivers of a molecule's journey from a laboratory curiosity to a life-saving therapeutic. Properties such as solubility, lipophilicity, and pKa are inextricably linked to the ADME profile and biological activity of these compounds. The ability to accurately measure these characteristics through robust experimental protocols and to understand their impact on complex signaling pathways is essential for modern drug discovery. As researchers continue to explore the vast chemical space of quinazoline derivatives, a continued focus on optimizing these core physicochemical properties will be paramount in developing the next generation of targeted therapies.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. cibtech.org [cibtech.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 22. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wisdomlib.org [wisdomlib.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4,6-dichloroquinazoline mechanism

An In-depth Technical Guide to the Synthesis of 4,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of halogen substituents on the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex drug candidates. This guide focuses on the prevalent and efficient synthetic routes to this important intermediate.

Core Synthetic Pathway

The most common and practical synthesis of this compound commences with 2-amino-5-chlorobenzoic acid. The overall transformation involves two primary steps:

-

Cyclization: Formation of the quinazolinone ring system to yield 6-chloroquinazolin-4(3H)-one.

-

Chlorination: Conversion of the hydroxyl group at the 4-position to a chloride, yielding the target this compound.

Reaction Mechanism and Experimental Protocols

Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with a source of a single carbon atom, typically formamide or urea, to form the pyrimidinone ring of the quinazoline scaffold.

Mechanism: The reaction proceeds via an initial acylation of the amino group of 2-amino-5-chlorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to afford the stable 6-chloroquinazolin-4(3H)-one.

Experimental Protocol:

A mixture of 2-amino-5-chlorobenzoic acid and formamide is heated.[1] For instance, 34.30 g (0.20 mol) of 2-amino-4-chlorobenzoic acid and 125.0 mL (2.77 mol) of formamide were refluxed at 160 °C.[1] In a similar procedure, 2-amino-5-chlorobenzoic acid can be reacted with urea.[2] The reaction mixture is heated for a specified duration, typically several hours, to ensure complete cyclization. Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The second step is a chlorination reaction that converts the 6-chloroquinazolin-4(3H)-one intermediate into the final product, this compound. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

Mechanism: The keto-enol tautomerism of the quinazolinone allows the hydroxyl group to be protonated by the chlorinating agent (or a Lewis acid catalyst), making it a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the activated hydroxyl group, yielding the dichloro-substituted product. The use of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst.[3]

Experimental Protocol:

6-chloroquinazolin-4(3H)-one is refluxed with an excess of phosphorus oxychloride.[3] A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.[3] The reaction is typically heated at reflux for several hours.[3] After completion, the excess POCl₃ is removed, often by careful quenching of the reaction mixture with ice water. The precipitated solid product is then collected by filtration, washed thoroughly with water to remove any remaining acid, and dried to yield this compound.[3] In an alternative procedure, thionyl chloride can be used in the presence of a catalytic amount of dimethylformamide (DMF).[1]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 2-amino-4-chlorobenzoic acid | Formamide | 7-Chloroquinazolin-4(3H)-one | 82.3 | [1] |

| 2 | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF | 4,7-dichloro-6-nitroquinazoline | 91.3 | [1] |

| Overall | 2-amino-4-chlorobenzoic acid | - | 4,7-dichloro-6-nitroquinazoline | 56.1 | [1] |

Note: The data for the synthesis of the 4,7-dichloro-6-nitro analog is presented due to the availability of detailed step-wise yields in the cited literature. The synthetic principles are directly applicable to this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of new therapeutic agents. The two-step approach, involving cyclization of 2-amino-5-chlorobenzoic acid followed by chlorination, is a robust and efficient method. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in the synthesis of this valuable intermediate and its analogs.

References

An In-depth Technical Guide on the Reaction Kinetics of 4,6-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 4,6-dichloroquinazoline, focusing on its behavior in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes theoretical and experimental findings from the scientific literature to offer insights into the reaction mechanisms, influential factors, and experimental approaches relevant to this important heterocyclic compound.

Introduction to the Reactivity of this compound

Quinazoline derivatives are a significant class of compounds in medicinal chemistry and drug development, known for their diverse pharmacological activities. The reactivity of the quinazoline core, particularly when substituted with leaving groups like chlorine, is of fundamental importance for the synthesis of novel derivatives. This compound possesses two chlorine atoms that can be displaced by nucleophiles. The understanding of the kinetics of these substitution reactions is crucial for controlling reaction outcomes, optimizing synthesis protocols, and designing new molecules with desired properties.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction is characterized by the attack of a nucleophile on the electron-deficient quinazoline ring, leading to the displacement of a chloride ion. The presence of two nitrogen atoms in the pyrimidine ring significantly activates the system towards nucleophilic attack.

Reaction Mechanism and Kinetics: A Qualitative Overview

The accepted mechanism for SNAr reactions on the quinazoline scaffold is a two-step addition-elimination process. This involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The reaction can be generalized as follows:

-

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a chlorine atom. This is typically the rate-determining step.

-

Chloride Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of a chloride ion.

A critical aspect of the reactivity of dichloroquinazolines is the regioselectivity of the nucleophilic attack. Theoretical studies, including Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at other positions.[1][2] This is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, making it more electrophilic.[1][2] This regioselectivity is also supported by experimental observations where substitution occurs preferentially at the C4 position under milder conditions.[3]

The following diagram illustrates the generally accepted SNAr pathway at the C4 position.

Quantitative Data Summary

As of the latest literature review, specific quantitative kinetic data (e.g., rate constants, activation energies) for the reactions of this compound are not publicly available. Research in this area has focused more on synthetic applications and qualitative mechanistic understanding rather than detailed kinetic analysis. The following table is therefore presented as a template for the type of data that would be valuable for a comprehensive understanding of the reaction kinetics.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Note: Researchers are encouraged to perform kinetic studies on this compound to populate this critical data gap.

Experimental Protocols

While specific kinetic study protocols for this compound are not detailed in the literature, a general methodology for synthesis and a hypothetical workflow for a kinetic experiment are provided below. These are based on established procedures for similar quinazoline derivatives.

Representative Synthesis of a 4-Substituted-6-Chloroquinazoline Derivative

This protocol is adapted from the synthesis of 2-chloro-4-anilinoquinazolines and can serve as a starting point for the synthesis of derivatives of this compound.[2]

Materials:

-

This compound

-

Aniline derivative (or other nucleophile)

-

N,N-diisopropylethylamine (DIPEA)

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dioxane.

-

Add the aniline derivative (1.0 mmol) to the solution.

-

Add N,N-diisopropylethylamine (DIPEA) (2.2 mmol) to the reaction mixture.

-

Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as flash chromatography.

Hypothetical Workflow for a Kinetic Study

The following workflow outlines a general approach for determining the reaction kinetics of this compound with a nucleophile using UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

The interest in quinazoline derivatives often stems from their role as inhibitors of signaling pathways in various diseases, particularly cancer. While the reaction kinetics describe the synthesis of these compounds, the ultimate goal is often to modulate a biological pathway. For instance, many 4-anilinoquinazoline derivatives are known to be tyrosine kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a derivative of this compound.

Conclusion

This technical guide has summarized the current understanding of the reaction kinetics of this compound. While a detailed quantitative analysis is currently lacking in the scientific literature, the qualitative aspects of its reactivity, particularly in SNAr reactions, are well-understood based on analogous compounds. The preferential substitution at the C4 position provides a reliable strategy for the synthesis of a wide range of derivatives. The development of detailed kinetic profiles for this versatile building block would be a valuable contribution to the fields of organic synthesis and medicinal chemistry, enabling more precise control over reaction conditions and facilitating the discovery of novel bioactive molecules.

References

Solubility of 4,6-Dichloroquinazoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroquinazoline is a heterocyclic organic compound featuring a quinazoline core substituted with two chlorine atoms.[1][2] With the molecular formula C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol , this compound serves as a critical building block in medicinal chemistry.[2] It is notably used in the synthesis of various pharmaceuticals, including potent tyrosine kinase inhibitors (TKIs) like gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Understanding the solubility of this compound in organic solvents is a fundamental requirement for its application in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, influences crystallization processes, and is paramount for preparing stock solutions for in vitro and in vivo assays.

Data Presentation: Expected Solubility Profile

The solubility of quinazoline derivatives is heavily influenced by their substitution patterns. Generally, these compounds exhibit poor solubility in aqueous solutions but are soluble in several organic solvents.[6][7] Based on data from analogous compounds such as (E)-4,6-dichloro-2-styrylquinazoline and 4,7-dichloroquinazoline, the expected solubility of this compound in common organic solvents is summarized below.[8][9] It is strongly recommended to experimentally verify these qualitative assessments for any specific application.

| Solvent Class | Solvent | Expected Solubility | Remarks |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for preparing concentrated stock solutions (e.g., 10-50 mM for related compounds).[8] |

| N,N-Dimethylformamide (DMF) | High | Often used for quinazoline derivatives when high solubility is required.[9] | |

| Acetonitrile (ACN) | Moderate | ||

| Acetone | Moderate | ||

| Polar Protic | Methanol (MeOH) | Moderate to Low | Solubility is generally lower than in polar aprotic solvents like DMSO.[8][10] |

| Ethanol (EtOH) | Moderate to Low | Suitable for assays where DMSO may not be tolerated, though solubility is typically reduced.[8] | |

| Isopropanol (IPA) | Low | ||

| Non-Polar Aromatic | Toluene | Sparingly Soluble | |

| Chlorinated | Dichloromethane (DCM) | Moderate | |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Direct dissolution is not recommended; dilution from a concentrated organic stock solution is necessary.[8] |

Experimental Protocols

Precise solubility data is best obtained empirically. The following are standard, reliable methods for determining the solubility of a crystalline solid like this compound and for preparing stock solutions for experimental use.

Protocol 1: Gravimetric Method for Equilibrium Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by measuring the mass of the solute in a saturated solution.[11]

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Sealed vials or flasks

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to permit the excess solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. To prevent precipitation, the pipette may be pre-warmed to the equilibration temperature. It is critical not to disturb the solid phase at the bottom.

-

Filtration (Optional): For complete removal of any suspended microparticles, the collected supernatant can be passed through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the accurately measured aliquot of the saturated solution into a pre-weighed, clean, and dry evaporation dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the solid residue is achieved.

-

Calculation: Weigh the evaporation dish containing the dried solute. The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution for use in biological assays.[8]

Materials:

-

This compound (powder, MW: 199.04 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath (optional)

-

0.22 µm syringe filter (optional, for sterile applications)

Procedure:

-

Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: On a calibrated analytical balance, tare a sterile microcentrifuge tube. Carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.99 mg of this compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure no solid particles remain.

-

Sterilization (Optional): For sterile applications such as cell culture, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

This compound is a key intermediate in the synthesis of several EGFR tyrosine kinase inhibitors.[3] These inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking the signaling cascade that leads to cancer cell proliferation, survival, and metastasis. The following diagram illustrates this pathway and the point of therapeutic intervention.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4,7-Dichloroquinazoline | Others 15 | 2148-57-4 | Invivochem [invivochem.com]

- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

In-Depth Technical Guide on Quinazoline Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of quinazoline derivatives. Due to the current unavailability of public crystallographic data for 4,6-dichloroquinazoline, this document will utilize 4-methoxyquinazoline as a representative example to illustrate the core principles and data presentation formats relevant to the crystallographic analysis of this important class of heterocyclic compounds. The guide details experimental protocols for single-crystal X-ray diffraction, presents crystallographic data in a structured format, and explores the role of quinazoline derivatives in key biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Quinazoline Scaffolds

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Many quinazoline-based drugs function by inhibiting key enzymes in cellular signaling pathways, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), making them crucial tools in targeted cancer therapy.[3][4][5]

Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is paramount.[6] This knowledge provides invaluable insights into structure-activity relationships (SAR), aids in the rational design of more potent and selective drug candidates, and is essential for understanding intermolecular interactions within biological targets.[2]

Note on this compound: As of the date of this publication, a detailed, publicly accessible crystal structure for this compound has not been reported in crystallographic databases. Therefore, this guide will employ the crystal structure of 4-methoxyquinazoline as a pertinent and illustrative substitute to demonstrate the principles of data analysis and presentation.

Crystal Structure Analysis of a Quinazoline Derivative: 4-Methoxyquinazoline

The following sections present the crystallographic data for 4-methoxyquinazoline, a simple derivative that showcases the typical structural features of the quinazoline core.

Crystallographic Data

The crystal structure of 4-methoxyquinazoline was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

| Table 1: Crystal Data and Structure Refinement for 4-Methoxyquinazoline | |

| Empirical Formula | C₉H₈N₂O |

| Formula Weight | 160.17 |

| Temperature | 150 K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.9590 (6) Å |

| b | 4.0517 (3) Å |

| c | 13.5858 (12) Å |

| α | 90° |

| β | 91.754 (8)° |

| γ | 90° |

| Volume | 382.88 (6) ų |

| Z | 2 |

| Density (calculated) | 1.390 Mg/m³ |

| Absorption Coefficient | 0.77 mm⁻¹ |

| F(000) | 168 |

| Data Collection & Refinement | |

| Reflections Collected | 752 |

| Independent Reflections | 674 [R(int) = 0.046] |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.149 |

| R indices (all data) | R1 = 0.066, wR2 = 0.158 |

Data sourced from the Crystallography Open Database, entry for 4-methoxyquinazoline.[7]

Selected Geometric Parameters

The tables below provide a summary of selected bond lengths, bond angles, and torsion angles for 4-methoxyquinazoline, which are crucial for understanding the molecule's geometry and conformation.

| Table 2: Selected Bond Lengths (Å) | |

| Atom 1 | Atom 2 |

| O1 | C4 |

| O1 | C9 |

| N1 | C2 |

| N1 | C8a |

| N3 | C2 |

| N3 | C4 |

| C4 | C4a |

| C4a | C5 |

| C4a | C8a |

| C5 | C6 |

| Table 3: Selected Bond Angles (°) | |

| Atom 1 | Atom 2 |

| C4 | O1 |

| C2 | N1 |

| C4 | N3 |

| N1 | C2 |

| N3 | C4 |

| N3 | C4 |

| O1 | C4 |

| C5 | C4a |

| C5 | C4a |

| C8a | C4a |

| Table 4: Selected Torsion Angles (°) | |

| Atom 1 | Atom 2 |

| C9 | O1 |

| C9 | O1 |

| C8a | N1 |

| C2 | N1 |

| C2 | N3 |

| C2 | N3 |

| C4 | C4a |

| C5 | C4a |

Experimental Protocols

The determination of a small molecule's crystal structure by X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.[6]

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the process.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form. Common techniques for growing crystals of organic compounds like quinazoline derivatives include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is prepared and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; typically, a solvent in which the compound is moderately soluble is ideal.[8]

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant. As vapor diffuses, the concentration of the compound in the drop gradually increases, leading to crystallization.[2]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[9] The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. A modern single-crystal XRD setup includes an X-ray source, a goniometer to manipulate the crystal, and a detector to record the diffracted X-rays.[9]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods, such as "direct methods" for small molecules. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed using metrics like the R-factor.

Role of Quinazoline Derivatives in Signaling Pathways

Quinazoline derivatives are renowned for their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Their planar heterocyclic structure allows them to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth and division.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Quinazoline-based inhibitors like gefitinib and erlotinib are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and shutting down downstream signaling cascades such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[10][11] This inhibition ultimately leads to reduced tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[5][12] Several quinazoline derivatives have been developed as inhibitors of PI3K, a key enzyme at the top of this cascade.[13] By blocking PI3K activity, these compounds prevent the phosphorylation and activation of downstream effectors like Akt and mTOR, leading to cell cycle arrest and apoptosis.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

theoretical studies on dichloroquinazoline reactivity

An In-depth Technical Guide to the Theoretical Reactivity of Dichloroquinazolines

Introduction

Dichloroquinazolines, particularly 2,4-dichloroquinazoline, are pivotal precursors in the synthesis of a wide array of biologically active compounds. Their utility stems from the differential reactivity of the two chlorine-substituted carbon atoms, which allows for selective functionalization. Understanding the underlying electronic and energetic factors that govern this reactivity is crucial for researchers, scientists, and drug development professionals in designing efficient and regioselective synthetic routes. This guide provides an in-depth analysis of the theoretical studies that elucidate the reactivity of dichloroquinazolines, with a focus on computational insights into nucleophilic aromatic substitution (SNAr) reactions.

Core Reactivity Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of dichloroquinazoline chemistry is the regioselective nature of nucleophilic aromatic substitution. Experimental observations consistently show that when 2,4-dichloroquinazoline is treated with a nucleophile under mild conditions, substitution occurs preferentially at the C4 position.[1] The substitution of the second chlorine atom at the C2 position requires significantly harsher reaction conditions, such as higher temperatures or microwave irradiation.[1][2] This observed reactivity pattern is fundamental to the multi-step synthesis of complex quinazoline derivatives.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in explaining this phenomenon. The regioselectivity is not governed by simple electrostatic attraction alone but is a result of orbital-driven interactions and the stability of reaction intermediates.

Theoretical Analysis of Reactivity

Computational chemistry provides powerful tools to dissect the factors controlling chemical reactions. For 2,4-dichloroquinazoline, DFT calculations have revealed that the carbon atom at the 4-position is inherently more susceptible to nucleophilic attack than the carbon at the 2-position.[2]

This enhanced reactivity at C4 is attributed to two key electronic factors:

-

Higher LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) is the primary orbital that accepts electrons from an incoming nucleophile. DFT calculations show that the C4 atom has a significantly greater contribution (a higher coefficient) to the LUMO of the 2,4-dichloroquinazoline molecule.[2] This makes the orbital interaction between the nucleophile and the C4 position more favorable.

-

Lower Activation Energy: The energy barrier that must be overcome for the reaction to proceed (the activation energy) is calculated to be lower for a nucleophilic attack at the C4 position compared to the C2 position.[2] This kinetic preference strongly supports the experimentally observed formation of the 4-substituted product.

Quantitative Reactivity Descriptors

The following table summarizes the key quantitative data from DFT calculations that rationalize the preferential reactivity at the C4 position of the 2,4-dichloroquinazoline precursor.[2]

| Position | Atomic Charge | LUMO Coefficient Contribution | Predicted Reactivity |